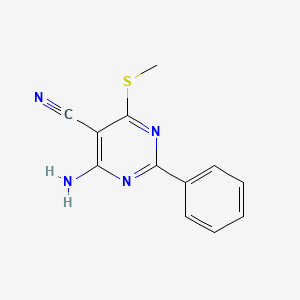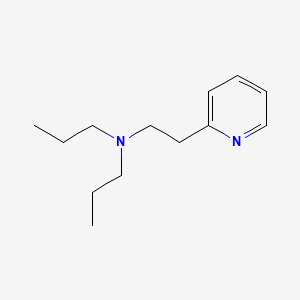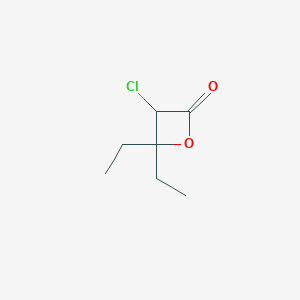![molecular formula C16H16N2O4S B14012992 2-[4-(1H-benzimidazol-2-yl)phenoxy]ethyl methanesulfonate CAS No. 84396-06-5](/img/structure/B14012992.png)
2-[4-(1H-benzimidazol-2-yl)phenoxy]ethyl methanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(1H-benzimidazol-2-yl)phenoxy]ethyl methanesulfonate is a chemical compound that features a benzimidazole moiety, which is known for its significant biological and pharmacological activities. Benzimidazole derivatives have been extensively studied due to their diverse applications in medicinal chemistry, including their roles as antiviral, anticancer, and antimicrobial agents .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(1H-benzimidazol-2-yl)phenoxy]ethyl methanesulfonate typically involves the reaction of 2-(4-hydroxyphenyl)-1H-benzimidazole with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Chemischer Reaktionen
Types of Reactions
2-[4-(1H-benzimidazol-2-yl)phenoxy]ethyl methanesulfonate can undergo various chemical reactions, including:
Nucleophilic substitution: The methanesulfonate group can be replaced by other nucleophiles.
Oxidation and reduction: The benzimidazole ring can participate in redox reactions.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium cyanide, and thiols.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative.
Wissenschaftliche Forschungsanwendungen
2-[4-(1H-benzimidazol-2-yl)phenoxy]ethyl methanesulfonate has been investigated for various scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex benzimidazole derivatives.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Wirkmechanismus
The mechanism of action of 2-[4-(1H-benzimidazol-2-yl)phenoxy]ethyl methanesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety can bind to the active site of enzymes, inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed pharmacological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(4-hydroxyphenyl)-1H-benzimidazole
- 2-(4-methylphenoxy)ethyl-1H-benzimidazole
- 2-(4-chlorophenoxy)ethyl-1H-benzimidazole
Uniqueness
2-[4-(1H-benzimidazol-2-yl)phenoxy]ethyl methanesulfonate is unique due to the presence of the methanesulfonate group, which enhances its solubility and reactivity compared to other benzimidazole derivatives. This makes it a valuable intermediate in synthetic chemistry and a promising candidate for further pharmacological studies .
Eigenschaften
CAS-Nummer |
84396-06-5 |
|---|---|
Molekularformel |
C16H16N2O4S |
Molekulargewicht |
332.4 g/mol |
IUPAC-Name |
2-[4-(1H-benzimidazol-2-yl)phenoxy]ethyl methanesulfonate |
InChI |
InChI=1S/C16H16N2O4S/c1-23(19,20)22-11-10-21-13-8-6-12(7-9-13)16-17-14-4-2-3-5-15(14)18-16/h2-9H,10-11H2,1H3,(H,17,18) |
InChI-Schlüssel |
JVPKJNHXRJNSAN-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)OCCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![{4-[Bis(2-chloroethyl)amino]phenyl}(phenyl)acetic acid](/img/structure/B14012930.png)
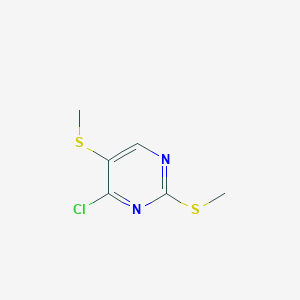

![Spiro(imidazolidine-4,5-dione, 7'-[bis(2-chloroethyl)amino]-3,3',4'-dihydro-](/img/structure/B14012944.png)
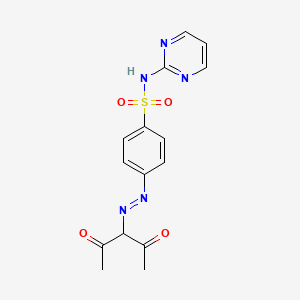
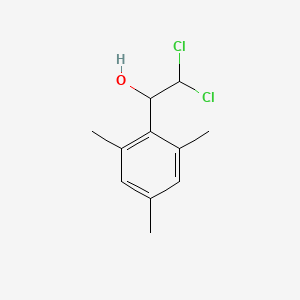
![4-Bromo-5-chloro-1H-pyrrolo[2,3-C]pyridine](/img/structure/B14012961.png)
![tert-butyl N-[(3R,4R)-3-cyanopiperidin-4-yl]carbamate](/img/structure/B14012962.png)
